molecular formula C14H11ClN4OS2 B3011559 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-24-3

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B3011559
CAS No.: 898648-24-3
M. Wt: 350.84
InChI Key: VCBKALOYZAAEBY-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a benzothiazole ring with a pyrimidine ring, linked through a carboxamide group. The presence of chlorine, methyl, and methylsulfanyl groups further enhances its chemical reactivity and potential utility.

Scientific Research Applications

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Ring: Starting with 4-methyl-2-aminobenzenethiol, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from 2-methylthiouracil, which undergoes chlorination to introduce the chlorine atom at the 5-position.

    Coupling Reaction: The benzothiazole and pyrimidine intermediates are then coupled through a carboxamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide: shares similarities with other benzothiazole and pyrimidine derivatives, such as:

Uniqueness

  • The unique combination of the benzothiazole and pyrimidine rings, along with the specific substituents (chlorine, methyl, methylsulfanyl), gives this compound distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS2/c1-7-4-3-5-9-10(7)17-14(22-9)19-12(20)11-8(15)6-16-13(18-11)21-2/h3-6H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKALOYZAAEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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